molecular formula C8H5FIN B13871920 4-Fluoro-3-(iodomethyl)benzonitrile

4-Fluoro-3-(iodomethyl)benzonitrile

Cat. No.: B13871920
M. Wt: 261.03 g/mol
InChI Key: WLCHCKOPNCYHSS-UHFFFAOYSA-N
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Description

4-Fluoro-3-(iodomethyl)benzonitrile is an organic compound with the molecular formula C8H5FIN It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the 4-position and an iodomethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(iodomethyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(iodomethyl)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzonitriles, while oxidation and reduction can yield different functionalized derivatives.

Scientific Research Applications

4-Fluoro-3-(iodomethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the development of probes and ligands for biological studies. Its ability to undergo various chemical modifications allows for the creation of molecules with specific biological activities.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its structural features may contribute to the design of new therapeutic agents.

    Industry: In industrial applications, it can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(iodomethyl)benzonitrile depends on its specific application. In chemical reactions, the fluoro and iodomethyl groups influence the reactivity and selectivity of the compound. The fluoro group can act as an electron-withdrawing group, stabilizing negative charges and influencing reaction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzonitrile: Similar in structure but lacks the iodomethyl group.

    3-Fluoro-4-iodobenzonitrile: Another related compound with the positions of the fluoro and iodo groups reversed.

Uniqueness

4-Fluoro-3-(iodomethyl)benzonitrile is unique due to the presence of both fluoro and iodomethyl groups on the benzene ring. This combination of substituents provides distinct chemical properties, making it valuable for specific synthetic and research applications. The ability to undergo diverse chemical reactions and the potential for modification make it a versatile compound in various fields of study.

Properties

Molecular Formula

C8H5FIN

Molecular Weight

261.03 g/mol

IUPAC Name

4-fluoro-3-(iodomethyl)benzonitrile

InChI

InChI=1S/C8H5FIN/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3H,4H2

InChI Key

WLCHCKOPNCYHSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)CI)F

Origin of Product

United States

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